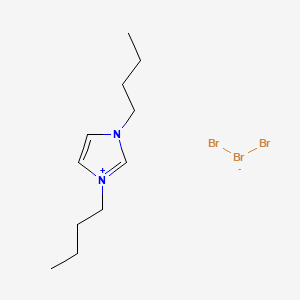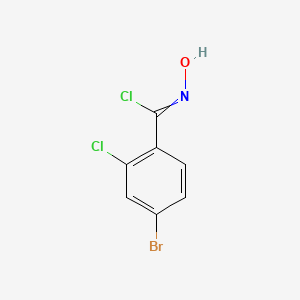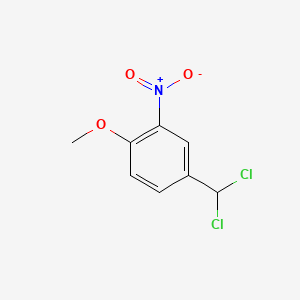![molecular formula C17H15NO2 B13683644 Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]-](/img/structure/B13683644.png)
Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-7-(phenylmethoxy)indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The structure of 3-Acetyl-7-(phenylmethoxy)indole consists of an indole core substituted with an acetyl group at the 3-position and a phenylmethoxy group at the 7-position. This unique substitution pattern imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Acetyl-7-(phenylmethoxy)indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis , which is a well-established procedure for constructing indole derivatives. The reaction typically involves the condensation of a phenylhydrazine derivative with an appropriate ketone or aldehyde under acidic conditions, followed by cyclization to form the indole ring.
Another method involves the Bartoli indole synthesis , which utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. This method is particularly useful for synthesizing indoles with minimal substitution on the 2- and 3-positions .
Industrial Production Methods:
In industrial settings, the production of 3-Acetyl-7-(phenylmethoxy)indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions can vary depending on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions:
3-Acetyl-7-(phenylmethoxy)indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, alkylation, and acylation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Substitution Reactions:
Common Reagents and Conditions:
Halogenation: Halogenation of the indole ring can be achieved using reagents such as bromine or chlorine in the presence of a suitable catalyst.
Alkylation and Acylation: Alkylation and acylation reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
The major products formed from these reactions include halogenated, alkylated, acylated, and oxidized derivatives of 3-Acetyl-7-(phenylmethoxy)indole. These derivatives can exhibit different chemical and biological properties, making them valuable for various applications.
Applications De Recherche Scientifique
Chemistry:
3-Acetyl-7-(phenylmethoxy)indole is used as a building block in organic synthesis for the preparation of more complex indole derivatives. Its unique substitution pattern makes it a valuable intermediate for the synthesis of novel compounds with potential biological activities.
Biology and Medicine:
Indole derivatives, including 3-Acetyl-7-(phenylmethoxy)indole, have been studied for their diverse biological activities. These compounds exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial properties . They are also investigated for their potential as therapeutic agents in the treatment of various diseases.
Industry:
In the industrial sector, 3-Acetyl-7-(phenylmethoxy)indole is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile chemical properties make it suitable for various applications, including the synthesis of dyes, pigments, and fragrances .
Mécanisme D'action
The mechanism of action of 3-Acetyl-7-(phenylmethoxy)indole is primarily attributed to its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting antidepressant effects .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin involved in neurotransmission.
Uniqueness:
3-Acetyl-7-(phenylmethoxy)indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H15NO2 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
1-(7-phenylmethoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C17H15NO2/c1-12(19)15-10-18-17-14(15)8-5-9-16(17)20-11-13-6-3-2-4-7-13/h2-10,18H,11H2,1H3 |
Clé InChI |
FKOPZTCNIHKOEM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC2=C1C=CC=C2OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)



![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13683608.png)

![5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane](/img/structure/B13683625.png)
![8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine](/img/structure/B13683635.png)

